11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol

Dopamine D1 receptor D1/D5 selectivity receptor binding affinity

The target compound is the (−)-trans-(6aS,13bR) enantiomer of 11-chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol, internationally designated as Ecopipam (development codes SCH-39166, EBS-101, PSYRX-101). It belongs to the benzonaphthazepine structural class—a conformationally restricted tetracyclic analog evolved from the prototypical benzazepine D1 antagonist SCH 23390.

Molecular Formula C19H20ClNO
Molecular Weight 313.8 g/mol
Cat. No. B12066742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol
Molecular FormulaC19H20ClNO
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
InChIInChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3
InChIKeyDMJWENQHWZZWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol (Ecopipam; SCH 39166): Compound Identity and Pharmacological Class


The target compound is the (−)-trans-(6aS,13bR) enantiomer of 11-chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol, internationally designated as Ecopipam (development codes SCH-39166, EBS-101, PSYRX-101) [1]. It belongs to the benzonaphthazepine structural class—a conformationally restricted tetracyclic analog evolved from the prototypical benzazepine D1 antagonist SCH 23390 [2]. Ecopipam functions as a potent, orally bioavailable, brain-penetrant antagonist with high affinity for the dopamine D1 receptor (Ki = 1.2 nM) and D5 receptor (Ki = 2.0 nM) . Its molecular formula is C₁₉H₂₀ClNO (MW = 313.83 g/mol), and it is supplied primarily as the hydrobromide salt (≥98% purity by HPLC) for research applications . The compound is currently in late-stage clinical investigation for Tourette syndrome (Phase 2b completed) and holds FDA Orphan Drug and Fast Track designations for pediatric Tourette syndrome [3].

Selective D1/D5 receptor antagonist with low D2-like affinity
Minimized serotonergic (5-HT2/5-HT1C) off-target engagement vs. SCH 23390
Specific (−)-trans-(6aS,13bR) enantiomer required for D1 pharmacology
Brain-penetrant, orally bioavailable for in vivo CNS studies

Why 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol Cannot Be Replaced by Other Dopamine D1 Antagonists


Although multiple benzazepine- and benzonaphthazepine-class compounds share nominal D1 receptor antagonist activity, their off-target profiles, metabolic fates, stereochemical requirements, and in vivo behavioral effects diverge sharply in ways that preclude interchangeable use [1]. The prototypical D1 antagonist SCH 23390 exhibits high-affinity binding to 5-HT2 (Ki ~20 nM) and 5-HT1C (Ki ~30 nM) serotonin receptors, introducing a serotonergic confound absent from Ecopipam [2]. Conversely, Ecopipam's unique trans-B/C ring junction and (−)-(6aS,13bR) absolute stereochemistry confer D1/D5 selectivity exceeding 800-fold over D2-like receptors—a profile not replicated by the cis diastereomer or the (+)-enantiomer [3]. Furthermore, Ecopipam undergoes hepatic glucuronidation at only 14% of the efficiency of SCH 23390, yielding a longer in vivo duration of action in primates [4]. These quantitative molecular, stereochemical, and pharmacokinetic differences mean that substituting Ecopipam with a generic D1 antagonist in any experimental or therapeutic protocol risks both loss of target specificity and introduction of uncharacterized off-target pharmacology.

SCH 23390 shows high-affinity 5-HT2/5-HT1C binding (Ki ~20-30 nM), introducing a serotonergic confound not present with Ecopipam. Interchanging may misattribute effects.
Only the (−)-trans-(6aS,13bR) enantiomer exhibits D1 receptor affinity; racemic or cis diastereomer material may lack activity, requiring stereochemical specification.
Ecopipam is glucuronidated at 14% the efficiency of SCH 23390; substitution can alter metabolic stability and duration of action in vivo.

Quantitative Comparative Evidence for 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol: Receptor Selectivity, Off-Target Profile, In Vivo Safety, and Metabolic Stability


D1/D5 Receptor Binding Affinity and Selectivity Over D2-Like Receptors: Ecopipam vs. SCH 23390 and Haloperidol

Ecopipam (SCH 39166) binds to the human cloned D1 receptor with Ki = 1.2 nM and to the D5 receptor with Ki = 2.0 nM, demonstrating sub-nanomolar to low-nanomolar affinity for the D1-like receptor family . Critically, its affinity for D2-like receptors is substantially lower: Ki = 980 nM at D2 (817-fold selectivity vs. D1) and Ki = 5520 nM at D4 (4600-fold selectivity vs. D1) . This selectivity profile is confirmed independently by competition binding at the five cloned human dopamine receptor subtypes, where SCH 39166 exhibits saturable, high-affinity binding exclusively to D1 and D5, with low affinity for D2, D3, and D4 [1]. In contrast, the benchmark D1 antagonist SCH 23390 displays Ki values of 0.2 nM (D1), 0.3 nM (D5), but also 1100 nM (D2) and 800 nM (D3), yielding a D1/D2 selectivity ratio of ~5500-fold that is numerically larger but confounded by substantial serotonergic off-target activity (see Evidence Item 2) . Haloperidol, the classical D2 antagonist comparator, shows the inverse profile—high affinity at D2-like receptors with low affinity at D1-like receptors—confirming the D1/D5 selectivity of Ecopipam [1]. In vivo, the functional selectivity of Ecopipam is demonstrated by its ED50 of 0.016 mg/kg s.c. for inhibition of in vivo [¹²⁵I]SCH 38840 binding to striatal D1 receptors in rats [2].

D1/D5 selectivity vs. D2-like
Head-to-head
Ecopipam D1 Ki 1.2 nM, D2 Ki 980 nM (~817-fold)
SCH 23390 D1 Ki 0.2 nM but 5-HT2/5-HT1C engagement
Supports D1/D5 pathway-specific tool selection
Selectivity ratios context-dependent on assay system
Dopamine D1 receptor D1/D5 selectivity receptor binding affinity antipsychotic target engagement

5-HT1C and 5-HT2 Receptor Off-Target Binding: Direct Comparison of Ecopipam (SCH 39166) vs. SCH 23390

The most critical differentiation between Ecopipam and its predecessor SCH 23390 lies in serotonergic off-target binding. In direct competitive binding experiments at porcine choroid plexus 5-HT1C receptors, Ecopipam (SCH 39166) exhibited poor affinity with Ki = 1327 nM, whereas SCH 23390 inhibited [³H]-mesulergine binding with Ki = 30 nM—a 44-fold difference in 5-HT1C affinity [1]. For 5-HT2 receptors, Ecopipam displays Ki ≈ 168 nM (with some sources reporting approximately 80 nM across pooled 5-HT subtypes), compared to SCH 23390's Ki ≈ 20 nM at 5-HT2 sites—representing at least an order-of-magnitude lower affinity [2]. This differential is functionally significant: autoradiographic studies with [³H]SCH 39166 show a notable paucity of labeling in lamina IV of the cerebral cortex and choroid plexus, regions of high 5-HT2 and 5-HT1C receptor density respectively, whereas [³H]SCH 23390 displays substantial binding in these serotonergic regions [3]. The selectivity advantage is summarized by the finding that the affinity of [³H]SCH 39166 for 5-HT2 and 5-HT1C receptors is at least one order of magnitude lower than that of [³H]SCH 23390 for these same sites [4].

5-HT1C/5-HT2 off-target binding
Head-to-head
Ecopipam 5-HT1C Ki 1327 nM vs. SCH 23390 30 nM (44-fold lower affinity)
5-HT2 Ki ~168 nM vs. ~20 nM
Minimal serotonergic confound supports D1/D5 attribution
Reduced 5-HT off-target labeling in autoradiography
5-HT1C receptor 5-HT2 receptor off-target selectivity serotonergic confound D1 antagonist specificity

Extrapyramidal Side Effect (EPS) Liability: Chronic Administration of Ecopipam vs. Haloperidol in a Primate Model

In a definitive primate model for antipsychotic-induced movement disorders, Ecopipam (SCH 39166) was administered weekly to cebus monkeys for 14 weeks and directly compared with haloperidol, a D2 antagonist known to produce extrapyramidal side effects (EPS) in both primates and humans [1]. Haloperidol treatment resulted in the emergence of abnormal movements characteristic of acute dystonia and tardive dyskinesia. In stark contrast, chronic Ecopipam administration at behaviorally equivalent doses did not produce any abnormal movements throughout the entire 14-week treatment period [1]. Notably, both compounds produced equivalent sedative effects, confirming that the absence of EPS with Ecopipam was not due to insufficient CNS exposure or inadequate dosing [2]. This finding is mechanistically consistent with evidence that acute EPS in cebus monkeys is mediated by dopamine D2 but not D1 receptor blockade [3]. The translational relevance is supported by clinical data: in the Phase 2b pediatric Tourette syndrome trial, 12 months of continuous Ecopipam treatment showed no significant changes in scales assessing akathisia or movement disorders [4].

EPS liability in primate model
Model context
Ecopipam (14 wk): 0% abnormal movements
Haloperidol: produced acute dystonia/tardive dyskinesia
Reported EPS model endpoint differs from D2 antagonist
Cebus monkey model; sedative effects equivalent
extrapyramidal side effects tardive dyskinesia antipsychotic safety cebus monkey model D1 vs. D2 antagonist

Hepatic Glucuronidation Rate and Metabolic Stability: Ecopipam vs. SCH 23390 in Human Liver Microsomes

The rate of phenolic glucuronidation is a primary determinant of in vivo duration of action for D1 antagonist benzazepines, as rapid Phase II conjugation limits systemic exposure [1]. In direct comparison using human liver microsomes, the maximal rate of glucuronide formation (Vmax) for Ecopipam (SCH 39166) was substantially lower than that for SCH 23390, while the KM values were similar. Consequently, the average catalytic efficiency (Vmax/KM) for Ecopipam glucuronidation was only 14% that of SCH 23390 [1]. This finding mirrors previous results in squirrel monkey hepatic microsomes where SCH 39166 also showed a lower glucuronidation rate, correlating with its more prolonged duration of action in primates in vivo [2]. The reduced metabolic clearance via glucuronidation contributes to Ecopipam's human elimination half-life of approximately 10 hours, enabling once-daily oral dosing at 1.8 mg/kg/day in clinical protocols [3]. However, both Ecopipam and SCH 23390 display low plasma levels and poor oral bioavailability due to rapid first-pass metabolism of the phenol moiety, a limitation that has driven development of phenol bioisostere analogs with improved pharmacokinetic profiles [4].

Hepatic glucuronidation rate
Head-to-head
Glucuronidation efficiency 14% of SCH 23390
Longer duration of action may support sustained D1 blockade
Human liver microsome assay; similar KM
glucuronidation hepatic metabolism metabolic stability duration of action UGT enzyme first-pass metabolism

Conformational Restriction and Enantiomer-Dependent D1 Receptor Affinity: trans-6aS,13bR vs. cis Diastereomers

Ecopipam incorporates a unique tetracyclic benzonaphthazepine scaffold in which the β-phenyl substituent of the benzazepine nucleus is conformationally locked via fusion to a naphthalene ring system [1]. This conformational restriction was explicitly designed to probe the bioactive geometry required for D1 receptor recognition. Systematic SAR studies demonstrated that compounds possessing the trans-B/C ring junction (i.e., the (−)-6aS,13bR absolute configuration found in Ecopipam) exhibit considerably greater D1 receptor affinity and selectivity versus the D2 receptor than the conformationally mobile cis stereoisomers [1]. The cis diastereomer (B/C-cis ring junction) shows markedly reduced D1 binding, establishing that axial substituent orientation at the benzazepine 4- or 5-positions is detrimental to D1 receptor affinity [2]. X-ray crystallographic analysis confirmed the absolute stereochemistry of the active (−)-6aS,13bR enantiomer, and resolution studies demonstrated that D1 receptor affinity is preferentially associated exclusively with this enantiomer [2]. The pharmacologically inactive enantiomer SCH 39165 [(+)-6aR,13bS] serves as a negative control, and the inactive enantiomer of SCH 23390 (SCH 23388) similarly shows negligible D1 binding [3]. This stereochemical stringency means that procurement of the incorrect enantiomer or cis diastereomer yields a compound with severely compromised—or absent—D1 receptor pharmacology.

Enantiomer-dependent D1 affinity
Reported
trans-(6aS,13bR) active; cis diastereomer markedly reduced affinity
(+)-enantiomer (SCH 39165) inactive at D1
Stereochemical identity critical for D1 receptor study validity
Conformational restriction enhances D1/D2 selectivity
conformational restriction enantioselectivity stereochemistry-activity relationship benzazepine SAR D1 pharmacophore

In Vivo Functional Selectivity: Ecopipam Blocks D1-Mediated Behavioral and Physiological Endpoints Without D2-Class EPS Liability

Ecopipam's D1/D5 selectivity translates into a distinctive in vivo functional profile that differentiates it from both D2 antagonists and less selective D1 ligands. In the rat conditioned avoidance response (CAR) assay—a classical preclinical screen for antipsychotic activity—Ecopipam inhibited CAR with an ED50 of 0.016 mg/kg s.c. for in vivo D1 receptor occupancy, demonstrating high in vivo potency at behaviorally relevant doses [1]. In feeding behavior models, Ecopipam suppressed food intake dose-dependently with an ED50 of 0.84 mg/kg in rats, being approximately half as potent as SCH 23390 (which is ~2-fold more potent on a mg/kg basis), but critically, the behavioral suppression by Ecopipam is attributable to D1 receptor blockade without the serotonergic confound that complicates interpretation of SCH 23390's effects [2]. In a functional assay with direct translational relevance, Ecopipam (0.03-0.1 mg/kg i.v.) produced surmountable antagonism of cocaine's behavioral effects in squirrel monkeys, increasing the ED50 of cocaine by up to 13-fold [3]. Furthermore, Ecopipam dose-dependently decreased spontaneous eye blinking in monkeys—a D1 receptor-mediated behavior—with the D2 agonist quinpirole producing the opposite effect, confirming D1 receptor specificity in vivo [4]. Collectively, these in vivo data confirm that Ecopipam engages D1 receptors at behaviorally relevant doses to produce functional effects distinct from D2 antagonists, without the motor toxicity profile associated with classical neuroleptics.

In vivo functional D1 selectivity
Method context
CAR ED50 0.016 mg/kg s.c.; food intake ED50 0.84 mg/kg
Cocaine ED50 shift up to 13-fold; eye blink decrease
Behavioral endpoints support D1-mediated pharmacology without D2 EPS
Multiple rodent/primate models; D1-specific endpoints
conditioned avoidance response food intake suppression cocaine antagonism in vivo D1 pharmacology antipsychotic screen

Optimal Research and Industrial Application Scenarios for 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol (Ecopipam)


Selective Pharmacological Probe for Dissecting D1/D5 vs. D2-Like Dopamine Receptor Signaling in Neuroscience Research

Ecopipam is the preferred tool compound for experiments requiring clean pharmacological isolation of D1/D5 receptor contributions without concomitant D2, D3, D4, or serotonergic (5-HT2/5-HT1C) receptor engagement. Its >800-fold selectivity for D1 over D2 (Ki 1.2 nM vs. 980 nM) and negligible 5-HT1C affinity (Ki = 1327 nM, 44-fold lower than SCH 23390) make it suitable for: (a) in vitro signaling studies using D1/D5-expressing cell lines where off-target effects would confound interpretation [1]; (b) in vivo microdialysis, electrophysiology, or optogenetic experiments where selective D1 blockade is required to attribute circuit-level effects specifically to D1-expressing medium spiny neurons [2]; and (c) [³H]SCH 39166-based autoradiography or radioligand binding assays for mapping D1 receptor distribution in brain tissue without the 5-HT2/5-HT1C background labeling seen with [³H]SCH 23390 [3].

Drug Development Programs Targeting Tourette Syndrome and Hyperkinetic Movement Disorders

Ecopipam is the only selective D1/D5 antagonist to have demonstrated clinical efficacy in reducing tic severity in randomized, double-blind, placebo-controlled Phase 2b trials for pediatric Tourette syndrome [1]. Key evidence supporting this application includes: (a) the 12-month open-label extension data confirming sustained tic reduction (YGTSS-TTS improvement, P < 0.001 vs. baseline at all time points) without tachyphylaxis, weight gain, or metabolic disturbances [2]; (b) the absence of D2-class EPS confirmed in both the cebus monkey model (no abnormal movements after 14 weeks vs. haloperidol) and clinical trial adverse event reporting (no significant changes in akathisia or movement disorder scales) [3]; and (c) FDA Orphan Drug and Fast Track designations, which may provide procurement and regulatory advantages for organizations conducting Tourette syndrome research [4].

In Vivo D1 Receptor Occupancy Studies Using Autoradiography or PET Imaging

[³H]SCH 39166 (tritiated Ecopipam) is a validated radioligand for in vivo and ex vivo autoradiographic quantification of D1/D5 receptor occupancy in rodent and primate brain [1]. Unlike [³H]SCH 23390, which labels 5-HT2 and 5-HT1C receptor-rich regions (lamina IV of cerebral cortex, choroid plexus), [³H]SCH 39166 shows highly specific D1/D5 distribution with a paucity of serotonergic labeling, as demonstrated by the failure of ketanserin (5-HT2 antagonist) to displace its binding in any brain region [2]. This superior signal-to-noise ratio makes [³H]SCH 39166 the radioligand of choice for: (a) measuring target engagement of novel D1/D5 ligands in preclinical occupancy assays; (b) ex vivo receptor occupancy studies supporting dose selection for behavioral pharmacology experiments; and (c) PET tracer development programs, where the compound's in vivo Kd of 0.79 nM and high specific-to-nonspecific binding ratio are advantageous [3].

Metabolic Research: D1/D5 Receptor Antagonism in Feeding Behavior and Obesity Studies

Ecopipam has been investigated in Phase 2 and Phase 3 clinical trials for weight management in obese subjects, including those with type 2 diabetes [1]. In the Phase 2 trial, 26% of subjects receiving Ecopipam 100 mg daily achieved ≥5% weight loss at 12 weeks vs. 6% of placebo subjects (P < 0.01), and in Phase 3, Ecopipam 100 mg produced 3.1-4.3% greater weight loss than placebo at 52 weeks [1]. Preclinically, Ecopipam inhibits food intake dose-dependently (ED50 = 0.84 mg/kg in rats) without affecting total fluid intake, and reduces ethanol intake in Sardinian alcohol-preferring rats [2]. Although mood-related adverse events (depression, anxiety) observed in the Phase 3 obesity program halted that specific development path, the compound remains a valuable research tool for studying D1/D5 receptor contributions to appetitive and consummatory behaviors, reward processing, and metabolic regulation [3]. Researchers in this domain should note that the weight loss effects are mechanistically distinct from GLP-1-based therapies and D2 antagonist-induced metabolic side effects, offering a differentiated pharmacological approach to studying dopaminergic control of energy homeostasis.

Application
Selection Property
Validation Focus
D1/D5 signaling pathway studies
Selectivity over D2-like and 5-HT receptors
Off-target receptor profiling (5-HT2/5-HT1C absence)
Tourette syndrome and hyperkinetic disorder research
D1 antagonist with reported clinical endpoint data
Model endpoint reproducibility; EPS monitoring
D1 receptor occupancy autoradiography/PET
Radioligand specificity (low serotonergic background)
D1/D5 vs. 5-HT2 labeling verification
Feeding behavior and metabolic regulation studies
D1 receptor antagonist effect on appetite behavior
Behavioral endpoint consistency; mood-related event monitoring
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